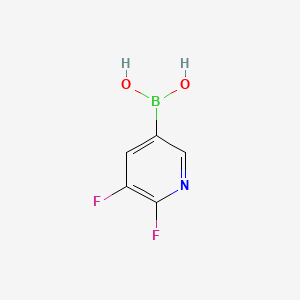

(5,6-Difluoropyridin-3-yl)boronic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(5,6-Difluoropyridin-3-yl)boronic acid is a boronic acid derivative with the molecular formula C5H4BF2NO2. It is a fluorinated pyridine compound, where the hydrogen atoms at positions 5 and 6 on the pyridine ring are replaced by fluorine atoms.

作用機序

Target of Action

The primary target of (5,6-Difluoropyridin-3-yl)boronic acid, also known as 2,3-Difluoropyridine-5-boronic acid, is the Suzuki-Miyaura cross-coupling reaction . This reaction is a widely applied transition metal catalyzed carbon-carbon bond forming reaction .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In this process, the boronic acid group in the compound is transferred from boron to palladium . This is a key step in the Suzuki-Miyaura cross-coupling reaction .

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction is the main biochemical pathway affected by this compound . This reaction is used to conjoin chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon-carbon bonds .

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction . This can lead to the synthesis of various organic compounds, including those used in pharmaceuticals and materials science .

Action Environment

Environmental factors such as temperature, pH, and the presence of a suitable catalyst (typically palladium) can influence the compound’s action, efficacy, and stability . For instance, the compound is stable and environmentally benign under the mild and functional group tolerant conditions typically used in Suzuki-Miyaura cross-coupling reactions .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of (5,6-Difluoropyridin-3-yl)boronic acid typically involves the lithiation of 2,6-difluoropyridine followed by the addition of a boron source. One common method includes the reaction of 2,6-difluoropyridine with lithium diisopropylamide (LDA) at -78°C, followed by the addition of trimethyl borate. The reaction mixture is then allowed to warm to room temperature and stirred for an additional hour .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the product is typically achieved through crystallization or chromatography techniques .

化学反応の分析

Types of Reactions: (5,6-Difluoropyridin-3-yl)boronic acid undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of this compound with aryl or vinyl halides in the presence of a palladium catalyst and a base.

Hydroxydeboronation: This reaction involves the conversion of this compound to the corresponding hydroxypyridine using basic hydrogen peroxide.

Common Reagents and Conditions:

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide.

Solvents: Common solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).

Major Products:

Biaryls: Formed from Suzuki-Miyaura coupling reactions.

Hydroxypyridines: Formed from hydroxydeboronation reactions.

科学的研究の応用

(5,6-Difluoropyridin-3-yl)boronic acid has a wide range of applications in scientific research:

類似化合物との比較

- 6-Fluoro-3-pyridinylboronic acid

- 2,6-Difluoropyridine

Comparison: (5,6-Difluoropyridin-3-yl)boronic acid is unique due to the presence of two fluorine atoms at specific positions on the pyridine ring, which significantly alters its electronic properties compared to other boronic acids. This makes it particularly useful in reactions requiring high stability and reactivity. Additionally, the compound’s ability to participate in various coupling reactions and its applications in diverse fields highlight its versatility .

生物活性

(5,6-Difluoropyridin-3-yl)boronic acid is a compound that has garnered attention due to its potential applications in medicinal chemistry and biological research. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

This compound has the molecular formula C5H4BF2NO2 and a molecular weight of 158.9 g/mol. It is characterized by the presence of two fluorine atoms on the pyridine ring, which significantly influences its chemical reactivity and biological interactions .

The biological activity of this compound can be attributed to its ability to form reversible covalent bonds with diols and other nucleophiles, a property common to boronic acids. This mechanism is particularly relevant in the context of enzyme inhibition and modulation of metabolic pathways.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of boronic acids, including this compound. For instance, a study demonstrated that related compounds exhibit moderate activity against Candida albicans and Escherichia coli, suggesting that this compound may share similar properties .

Table 1: Antimicrobial Activity of Boronic Acids

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 5-Trifluoromethyl-2-formyl phenylboronic acid | Candida albicans | Moderate |

| Escherichia coli | Moderate | |

| Bacillus cereus | Lower MIC than AN2690 |

Biological Evaluation

In vitro studies have assessed the functional activity of this compound in various biological assays. The compound has been evaluated for its interaction with specific receptors and enzymes, revealing potential as a dual agonist for dopamine receptors and serotonin receptors .

Table 2: Functional Activity Assays

| Compound | Receptor Type | EC50 (nmol/L) | Emax (%) |

|---|---|---|---|

| 7a | D2L | 23.7 | 97.1 |

| 5-HT1A | 0.8 | 27.1 | |

| D3 | >1000 | - |

Case Studies

- Dopamine Receptor Modulation : A series of derivatives based on pyridine structures were synthesized, including this compound, which showed promising agonistic activity at D2 and D3 dopamine receptors while also acting on serotonin receptors. This dual activity suggests potential applications in treating psychiatric disorders .

- Antimicrobial Applications : The antimicrobial activity was evaluated against several pathogenic strains. The results indicated that compounds with similar structures to this compound demonstrated significant inhibitory effects against both fungal and bacterial pathogens .

特性

IUPAC Name |

(5,6-difluoropyridin-3-yl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BF2NO2/c7-4-1-3(6(10)11)2-9-5(4)8/h1-2,10-11H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMQCLRPLFKDGQN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(N=C1)F)F)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BF2NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20742935 |

Source

|

| Record name | (5,6-Difluoropyridin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20742935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.90 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1366482-40-7 |

Source

|

| Record name | (5,6-Difluoropyridin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20742935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。